2-(Benzylthio)-9H-purin-6-amine
Übersicht
Beschreibung
2-(Benzylthio)-9H-purin-6-amine (2-BZT-6-A) is a purine derivative that is used in a variety of scientific research applications. It is an important class of compounds with a wide range of potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Purine Derivatives : Research has demonstrated the synthesis of various purine derivatives, including those related to 2-(Benzylthio)-9H-purin-6-amine. These processes often involve complex chemical reactions and are essential in creating specific compounds for further study and application (Ellsworth, Meriwether, & Mertel, 1989).
Tautomerism and Alkylation : Studies have explored the tautomerism and alkylation of N-methoxy-9-methyl-9H-purin-6-amines, providing insights into the chemical properties and reactions of similar compounds (Roggen & Gundersen, 2008).
Synthesis of Nucleotide Analogues : Efforts have been made to synthesize acyclic nucleotide analogues derived from N3-substituted isoguanine, showcasing the potential of purine compounds in nucleotide analog synthesis (Alexander, Holý, Buděšínský, & Masojídková, 2000).
Large-Scale Preparation for Pharmaceutical Manufacturing : The development of manufacturing processes for the large-scale preparation of N-benzylated chloropurine compounds, indicating the industrial and pharmaceutical relevance of these compounds (Shi, Chang, Grohmann, Kiesman, & Kwok, 2015).
Solid-Phase Synthesis of Trisubstituted Purines : Research has been conducted on the solid-phase synthesis of 2,6,9-trisubstituted purines, showing the versatility and potential for combinatorial chemistry applications (Brun, Legraverend, & Grierson, 2002).
Medicinal and Biological Applications
Antitumor Activity Screening : Some studies have explored the reaction of purine derivatives with primary amines, leading to the synthesis of compounds with potential antitumor activity (El-bayouki, Basyouni, El-Din, & Habeeb, 1994).
Inhibition of Aldose Reductase : A series of 9H-purin-6-amine derivatives have been synthesized and evaluated for their potential in inhibiting aldose reductase, an enzyme implicated in diabetic complications (Zhu, Qi, Kuang, Zhao, Sun, Zhu, Hao, & Han, 2022).
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-7H-purin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S/c13-10-9-11(15-7-14-9)17-12(16-10)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPIAJURENEHOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N=CN3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398695 | |
Record name | 2-benzylsulfanyl-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylthio)-9H-purin-6-amine | |
CAS RN |
64542-91-2 | |
Record name | 64542-91-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210299 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-benzylsulfanyl-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.